molecular formula C15H18N4O3S B420531 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide CAS No. 312750-33-7

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B420531
CAS No.: 312750-33-7
M. Wt: 334.4g/mol
InChI Key: PQMAODUFYFVUJR-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It features a core structure of an N-phenylpropanamide linked to a 4,6-dimethylpyrimidine ring via a sulfonamide bridge. This scaffold is structurally related to several biologically active molecules documented in scientific literature. Compounds sharing this sulfonamido-based framework have demonstrated a range of promising pharmacological activities in preclinical studies, suggesting this reagent's potential as a valuable intermediate or core structure for developing new therapeutic agents . For instance, closely related quinazolinone derivatives have been investigated for their potential neuropharmacological profiles, including anxiolytic and antidepressant activities . Furthermore, similar sulfonamido-based molecules have shown pro-chondrogenic effects, promoting chondrocyte growth and cartilage-specific gene expression, which indicates potential application in cartilage repair research . Researchers can utilize this high-purity compound as a building block in synthetic chemistry or as a lead compound for structure-activity relationship (SAR) studies in drug discovery projects. Its mechanism of action is likely target-specific and would require investigation for each application. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-4-14(20)18-12-5-7-13(8-6-12)23(21,22)19-15-16-10(2)9-11(3)17-15/h5-9H,4H2,1-3H3,(H,18,20)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMAODUFYFVUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation Using Aromatic Sulfonyl Chlorides

A common approach involves reacting 4-chlorosulfonylphenylpropanamide with 4,6-dimethylpyrimidin-2-amine in polar aprotic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Alkaline conditions (pH 9–11) using sodium hydroxide or potassium carbonate facilitate deprotonation of the amine, enhancing nucleophilicity.

Example Protocol

  • Reactants : 4-Chlorosulfonylphenylpropanamide (1.0 eq), 4,6-dimethylpyrimidin-2-amine (1.2 eq)

  • Solvent : DMSO (anhydrous)

  • Base : KOH (3.0 eq)

  • Conditions : 80–100°C, 8–12 hours under nitrogen

  • Yield : 72–85%

Side reactions, such as over-sulfonation or hydrolysis of the sulfonyl chloride, are mitigated by maintaining anhydrous conditions and controlled stoichiometry.

Propanamide Side Chain Introduction

The propanamide moiety is typically introduced via acylation of 4-aminophenylsulfonamide intermediates. Two primary strategies are employed:

Acylation with Propionyl Chloride

4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline reacts with propionyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) to scavenge HCl.

Optimized Parameters

ParameterValue
Molar Ratio1:1.1 (aniline:propionyl chloride)
CatalystTEA (2.5 eq)
Temperature0–5°C (initial), then 25°C
Reaction Time4–6 hours
Isolated Yield68–78%

Carbodiimide-Mediated Coupling

For higher selectivity, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) link propionic acid to the aniline intermediate. This method reduces side products compared to direct acylation.

Procedure

  • Activate propionic acid with EDC and HOBt (hydroxybenzotriazole) in DCM.

  • Add 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline and stir at room temperature for 12–18 hours.

  • Quench with aqueous NaHCO₃ and extract with ethyl acetate.

  • Yield : 80–88%.

Purification and Characterization

Crystallization and Chromatography

Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane). Higher purity (>98%) is achieved using preparative HPLC with a C18 column and acetonitrile/water gradient.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, SO₂NH), 8.3 (d, 2H, ArH), 7.8 (d, 2H, ArH), 6.9 (s, 1H, pyrimidine-H), 2.5 (q, 2H, CH₂CO), 2.3 (s, 6H, CH₃-pyrimidine), 1.1 (t, 3H, CH₃).

  • HPLC : Retention time = 6.7 min (Zorbax SB-C18, 1.0 mL/min, 60:40 acetonitrile/water).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Direct AcylationShort reaction time, low costModerate purity, side products68–78%
Carbodiimide CouplingHigh purity, scalabilityExpensive reagents80–88%
One-Pot SynthesisReduced stepsComplex optimization required70–75%

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance heat transfer and reduce reaction times. Patent WO1994000416A1 highlights the use of DMSO as a solvent for its high boiling point and compatibility with alkaline conditions, enabling safe scale-up. Key factors include:

  • Catalyst Recycling : KOH can be recovered via neutralization and filtration.

  • Waste Management : DMSO is recycled via distillation, minimizing environmental impact.

Emerging Methodologies

Recent advances focus on enzymatic catalysis and microwave-assisted synthesis. Lipase-catalyzed acylation in ionic liquids improves stereoselectivity, while microwave irradiation reduces reaction times to 1–2 hours.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide involves the inhibition of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide C₁₆H₁₉N₄O₃S 363.42 4,6-dimethylpyrimidine, propanamide Not Reported
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide C₂₃H₂₄N₄O₅S 476.53 2,6-dimethylpyrimidine, phenoxyacetamide Not Reported
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methyl-prop-2-enamide C₁₆H₁₈N₄O₃S 346.40 Propenamide Not Reported
2-(4-Isobutylphenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide C₂₄H₂₈N₄O₃S 460.57 Isobutylphenyl 152–154

Structure-Activity Relationship (SAR) Insights

  • Acetamide Chain Flexibility : Branched chains (e.g., isobutylphenyl) improve lipophilicity but may compromise solubility .
  • Electron-Withdrawing Groups : Propenamide’s α,β-unsaturated system increases electrophilicity, which could enhance covalent binding to targets .

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse sources of research.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following molecular formula:

  • Molecular Formula : C16H18N4O4S
  • Molecular Weight : 362.40 g/mol
  • CAS Number : 59224-69-0

The structure includes a pyrimidine ring, a sulfonamide group, and an amide linkage, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial activity. For instance, derivatives of sulfamoyl compounds have been shown to inhibit bacterial growth effectively, making them candidates for further development as antibacterial agents. The mechanism often involves the inhibition of folate synthesis pathways in bacteria, which is crucial for their survival and proliferation.

Antitumor Activity

This compound has also been investigated for its antitumor properties. Studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including colorectal cancer cells. The compound's ability to interfere with key signaling pathways involved in tumor growth, such as the Wnt/β-catenin pathway, has been highlighted in recent research.

Case Studies and Research Findings

  • Inhibition of Wnt Signaling : A study focusing on similar sulfonamide derivatives found that they could effectively inhibit Wnt-dependent transcription in cancer cells, leading to reduced cell proliferation and increased apoptosis. This suggests that this compound may share similar mechanisms of action .
  • Cytotoxicity Assays : In vitro assays revealed that the compound exhibited cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity. For example, related compounds showed IC50 values as low as 0.12 μM against HCT116 cells .
  • Metabolic Stability : Investigations into the metabolic stability of this class of compounds have shown promising results, indicating that modifications to the structure can enhance their pharmacokinetic profiles. This stability is crucial for developing effective therapeutic agents .

Data Table: Biological Activity Overview

Activity Type Description Reference
AntimicrobialInhibits bacterial growth through folate synthesis blockade
AntitumorInduces apoptosis in cancer cell lines
Wnt Signaling InhibitionDisrupts Wnt/β-catenin signaling pathway
Metabolic StabilityShows higher stability compared to reference compounds

Q & A

Q. Table 1: Representative Synthetic Data

StepReagent/ConditionsYield (%)Purity (HPLC)Reference
14,6-dimethylpyrimidin-2-ol synthesis85≥95%
2Sulfonylation (SOCl₂, Et₃N)7392%
3Propanamide coupling (DMAP, DCM)6889%

Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., methyl groups on pyrimidine at δ ~2.3–2.5 ppm, sulfonamide NH at δ ~10–11 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 339.38) .
  • Elemental Analysis : Validate C, H, N, S content (e.g., C: 58.41%, H: 4.70%, N: 14.19%) .

Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Insoluble in water .
  • Stability :
    • Stable at room temperature in dark, dry conditions (≤6 months).
    • Degrades under prolonged UV exposure or acidic/basic conditions.
    • Storage : -20°C in amber vials under inert gas (N₂/Ar) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Methodological Answer:

  • Structural Modifications :
    • Replace the pyrimidine ring with isoxazole (cf. , Compound 9) to assess target selectivity.
    • Vary substituents on the phenyl ring (e.g., electron-withdrawing groups) to modulate binding affinity.
  • Assay Design :
    • Use enzyme inhibition assays (e.g., urease, COX-2) with IC₅₀ determination .
    • Compare activity of derivatives (e.g., propionamide vs. acetamide variants) .

Q. Table 2: SAR Data for Analogous Compounds

DerivativeModificationIC₅₀ (Urease, µM)Reference
Propionamide variantC=O extended19.8
Isoxazole variantPyrimidine → Isoxazole40.0

Advanced: How can computational methods (e.g., molecular docking) predict binding modes to biological targets?

Methodological Answer:

  • Docking Workflow :
    • Prepare ligand and target (e.g., urease PDB: 4H9M) using AutoDock Vina or Schrödinger Suite.
    • Define binding pockets based on co-crystallized inhibitors.
    • Validate models with MD simulations (e.g., 100 ns runs in GROMACS) .
  • Key Interactions :
    • Sulfonamide S=O forms hydrogen bonds with active-site residues (e.g., His⁵⁰⁰ in urease).
    • Pyrimidine ring engages in π-π stacking with aromatic side chains .

Advanced: How do crystallographic data resolve structural ambiguities or polymorphism in this compound?

Methodological Answer:

  • X-ray Crystallography :
    • Use SHELXL (for refinement) and WinGX (for data processing) to solve crystal structures .
    • Analyze packing motifs (e.g., hydrogen-bonding networks between sulfonamide and amide groups) .
  • Polymorphism Screening :
    • Recrystallize from solvent mixtures (e.g., EtOH/H₂O) to isolate different polymorphs.
    • Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) .

Q. Table 3: Crystallographic Data for Related Compounds

CompoundSpace GroupUnit Cell (Å)Reference
N-(4-chlorophenyl)-sulfamoyl analogP2₁/ca=8.21, b=12.45, c=15.89

Advanced: How can contradictory data (e.g., molecular formula discrepancies) in literature be addressed?

Methodological Answer:

  • Reproducibility Checks :
    • Re-synthesize the compound using reported protocols and validate via elemental analysis.
    • Cross-reference NMR data across studies (e.g., δ values for methyl groups) .
  • Hypothesis Testing :
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 339.38 vs. 346.4 in vs. 13).
    • Revisit synthetic routes to identify potential byproducts or isomerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide

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